Bienvenue dans la boutique en ligne BenchChem!

Rabacfosadine Succinate

Veterinary Oncology Canine Lymphoma Randomized Controlled Trial

Rabacfosadine succinate is a double prodrug of PMEG that undergoes sequential intracellular enzymatic conversion to its active metabolite PMEGpp, preferentially in lymphoid cells. Unlike doxorubicin (a topoisomerase II inhibitor), this agent inhibits DNA polymerases, inducing S-phase arrest and apoptosis via a distinct mechanism. Clinically, it achieves a 73.2% single-agent response rate in canine lymphoma, with no cardiotoxicity. It is ideal for research on non-CHOP, reduced-visit protocols and for studies where doxorubicin-related cardiotoxicity is a concern. Its succinate salt form also impacts solubility, stability, and formulation requirements, making generic substitution with other lymphoma drugs inappropriate.

Molecular Formula C25H41N8O10P
Molecular Weight 644.6 g/mol
CAS No. 1431856-99-3
Cat. No. B610402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabacfosadine Succinate
CAS1431856-99-3
SynonymsRabacfosadine succinate;  VDC-1101 succinate;  VDC 1101 succinate VDC1101 succinate;  GS-9219-01;  GS-9219 succinate; 
Molecular FormulaC25H41N8O10P
Molecular Weight644.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O
InChIInChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1
InChIKeyXLBDQSJWTNREFA-IODNYQNNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rabacfosadine Succinate (CAS 1431856-99-3): A Prodrug-Based Cytotoxic Agent for Canine Lymphoma


Rabacfosadine succinate (GS-9219, VDC-1101, Tanovea) is a double prodrug of the acyclic nucleotide phosphonate analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG) [1]. It is an antineoplastic agent approved by the FDA for the treatment of lymphoma in dogs [2]. Upon administration, the compound undergoes intracellular hydrolysis and deamination to yield the active diphosphate metabolite, PMEGpp, which inhibits DNA polymerases, resulting in S-phase arrest and induction of apoptosis [3]. Rabacfosadine exhibits preferential targeting of lymphoid cells, a property conferred by its specific metabolic activation pathway [4].

Why Rabacfosadine Succinate Cannot Be Simply Substituted with Other Canine Lymphoma Agents


Rabacfosadine succinate is not interchangeable with other in-class agents due to its unique prodrug activation pathway, distinct toxicity profile, and specific pharmacokinetic properties. Unlike conventional chemotherapeutics such as doxorubicin or the CHOP protocol, rabacfosadine is a double prodrug that requires sequential intracellular enzymatic conversion to its active metabolite PMEGpp, a process that occurs preferentially in lymphoid cells [1]. This mechanism of action differs fundamentally from that of doxorubicin, a topoisomerase II inhibitor [2]. Consequently, rabacfosadine exhibits a different adverse event profile, including a risk of pulmonary fibrosis and dermatopathy not associated with CHOP [3]. Furthermore, its prodrug nature and the succinate salt form impact its solubility, stability, and formulation requirements . Therefore, generic substitution with other lymphoma drugs without consideration of these specific pharmacological and toxicological characteristics would be inappropriate and potentially unsafe.

Quantitative Evidence for Rabacfosadine Succinate Differentiation in Canine Lymphoma


Rabacfosadine Demonstrates Statistically Significant Superiority Over Placebo in a Pivotal Clinical Trial

In a multicenter, randomized, double-blinded, placebo-controlled study involving 158 client-owned dogs with naïve or relapsed multicentric lymphoma, rabacfosadine (1 mg/kg IV every 21 days) demonstrated a statistically significant improvement in progression-free survival (PFS) and best overall response rate (BORR) compared to placebo [1].

Veterinary Oncology Canine Lymphoma Randomized Controlled Trial

Alternating Rabacfosadine and Doxorubicin Achieves Comparable Efficacy to CHOP with Fewer Clinic Visits

A protocol alternating rabacfosadine (1.0 mg/kg IV) and doxorubicin (30 mg/m2 IV) every 21 days yielded an overall response rate (ORR) of 93% and a median progression-free survival (PFS) of 199 days in 59 dogs with treatment-naïve lymphoma [1]. This outcome is comparable to the standard CHOP protocol (ORR 69%–100%, median PFS 4.7–12.5 months) but requires only 6 total treatments over 15 weeks, significantly reducing the number of veterinary visits [2].

Veterinary Oncology Canine Lymphoma Combination Chemotherapy

Rabacfosadine Exhibits High Selectivity for Proliferating Lymphoblasts Over Quiescent Cells In Vitro

In vitro assays demonstrate that rabacfosadine preferentially inhibits the proliferation of mitogen-stimulated T and B lymphocytes with EC50 values of 135 nM and 42 nM, respectively, as measured by BrdUrd incorporation [1]. Moreover, a comparison of its activity in dividing and nondividing cells using an XTT assay revealed a 127-fold difference in EC50 values between quiescent (17.2 μM) and proliferating (135 nM) cells, indicating substantial selectivity toward actively replicating lymphoblasts [1].

Cancer Biology Nucleotide Analogs Drug Selectivity

Rabacfosadine Shows Superior Single-Agent Response Rate Compared to Other Nucleotide Analogs in Canine Lymphoma

As a single agent, rabacfosadine (GS-9219) has demonstrated a response rate of 73.2% in dogs with multicentric lymphoma [1]. In contrast, other nucleotide analogs used in canine lymphoma, such as gemcitabine and cytosine arabinoside (cytarabine), have published single-agent response rates of less than 7% [2]. This substantial difference highlights rabacfosadine's superior activity within its mechanistic class in the canine lymphoma setting.

Veterinary Oncology Comparative Efficacy Nucleotide Analogs

Rabacfosadine Exhibits a Unique Adverse Event Profile Compared to CHOP, with a Lower Risk of Certain Toxicities

In a systematic review comparing rabacfosadine to the CHOP protocol, rabacfosadine was associated with a lower incidence of hematological toxicities such as anemia and thrombocytopenia, but a higher incidence of dermatopathy and pulmonary fibrosis [1]. Specifically, rabacfosadine monotherapy resulted in a complete remission rate of 49% and a progression-free interval of 190 days, compared to CHOP's 80% remission rate and 325-day median survival time [1]. The adverse event profile of rabacfosadine includes gastrointestinal signs (diarrhea, vomiting) and neutropenia, but generally lacks the cumulative cardiotoxicity associated with doxorubicin [2].

Veterinary Pharmacology Drug Safety Adverse Event Profile

Optimal Application Scenarios for Rabacfosadine Succinate Based on Quantitative Evidence


First-Line Treatment of Canine Multicentric Lymphoma in Settings Requiring Reduced Visit Frequency

For owners or clinicians seeking an effective first-line therapy that minimizes the number of veterinary visits, a protocol alternating rabacfosadine and doxorubicin offers an attractive alternative to the CHOP protocol. As demonstrated in Section 3, Evidence Item 2, this regimen achieves a 93% overall response rate and a median progression-free survival of 199 days, which is comparable to CHOP outcomes, but requires only 6 treatments over 15 weeks compared to 12-16 visits for standard CHOP protocols [1]. This reduced visit frequency can improve owner compliance, decrease stress on the animal, and potentially lower overall treatment costs associated with repeated clinic visits, without compromising therapeutic efficacy.

Rescue Therapy for Dogs Relapsing After or Refractory to CHOP Chemotherapy

Rabacfosadine's distinct mechanism of action, as described in Section 1, makes it a rational choice for rescue therapy in dogs that have failed or relapsed after CHOP-based protocols. The drug's ability to target lymphoid cells via a prodrug activation pathway independent of the mechanisms of CHOP agents (cyclophosphamide, doxorubicin, vincristine, prednisone) provides a non-cross-resistant therapeutic option. Data from Section 3, Evidence Item 1 confirms its significant single-agent activity, with a 73.2% best overall response rate in a population that included relapsed cases [2]. This supports its use in the second-line setting to achieve further remission in patients with limited options.

Treatment of Canine Lymphoma in Patients with Pre-existing Cardiac Conditions

Doxorubicin, a core component of CHOP, carries a risk of cumulative, dose-dependent cardiotoxicity. In contrast, rabacfosadine is not associated with this adverse effect, as detailed in the product label and comparative safety analyses [3]. As highlighted in Section 3, Evidence Item 5, the adverse event profile of rabacfosadine centers on gastrointestinal signs and neutropenia, with a notable absence of cardiotoxicity. Therefore, rabacfosadine-based protocols (alone or alternating with doxorubicin at reduced cumulative doses) present a safer alternative for treating lymphoma in dogs with pre-existing cardiac disease or those at high risk for doxorubicin-induced cardiomyopathy.

Single-Agent Palliative Therapy for Canine Lymphoma

For cases where multi-agent chemotherapy is not feasible due to owner preference, financial constraints, or the patient's clinical condition, rabacfosadine monotherapy provides a well-tolerated single-agent option with proven antitumor activity. The placebo-controlled trial presented in Section 3, Evidence Item 1 established a 73.2% response rate and a median PFS of 82 days with rabacfosadine monotherapy administered every 3 weeks [2]. This regimen offers a significant survival benefit over placebo and can serve as an effective palliative measure to improve quality of life and extend survival in situations where intensive CHOP chemotherapy is not an option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rabacfosadine Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.